3,4-dimethyl-1-(2-phenylethyl)-1H-pyrrole-2,5-dione
Description
3,4-Dimethyl-1-(2-phenylethyl)-1H-pyrrole-2,5-dione is a synthetic derivative of the 1H-pyrrole-2,5-dione (maleimide) scaffold, characterized by a five-membered heterocyclic ring with two adjacent carbonyl groups and nitrogen at the 1-position. The compound features methyl substituents at the 3- and 4-positions and a 2-phenylethyl group at the N(1) position, which modulates its electronic and steric properties. This structural configuration enhances its biological activity, particularly in anti-inflammatory and antimicrobial contexts .
Synthesis involves reacting N3-substituted amidrazones with 2,3-dimethylmaleic anhydride, followed by characterization via 2D NMR (HMQC, HMBC) and X-ray crystallography. The compound exists as distinct Z- and E-stereoisomers in both solid and solution states, influencing its reactivity and interactions with biological targets . Pharmacologically, it demonstrates potent inhibition of pro-inflammatory cytokines (IL-6, TNF-α) and anti-proliferative effects in human peripheral blood mononuclear cells (PBMCs), with derivative 2a showing the highest efficacy .
Properties
IUPAC Name |
3,4-dimethyl-1-(2-phenylethyl)pyrrole-2,5-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO2/c1-10-11(2)14(17)15(13(10)16)9-8-12-6-4-3-5-7-12/h3-7H,8-9H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OIHNXODHCIZQTB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)N(C1=O)CCC2=CC=CC=C2)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Preparation via Amidrazone and 2,3-Dimethylmaleic Anhydride Condensation
Reaction Overview
The most direct synthesis route involves the condensation of N3-substituted amidrazones with 2,3-dimethylmaleic anhydride. This method, adapted from recent studies on analogous pyrrole-2,5-dione derivatives, proceeds via a cycloaddition mechanism to form the heterocyclic core.
Reaction Scheme
$$
\text{N3-(2-Phenylethyl)amidrazone} + \text{2,3-Dimethylmaleic Anhydride} \xrightarrow{\text{Solvent, Δ}} \text{3,4-Dimethyl-1-(2-phenylethyl)-1H-pyrrole-2,5-dione}
$$
Optimization of Conditions
Key parameters influencing yield and selectivity include solvent choice, temperature, and reaction time. Data from analogous syntheses reveal the following trends:
| Solvent | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|
| Toluene | 110 (reflux) | 5 | 85–90 |
| Chloroform | 61 (reflux) | 5 | 75–80 |
| Diethyl ether | 25 (rt) | 48 | 60–65 |
Critical Observations :
Stepwise Procedure
- Synthesis of N3-(2-Phenylethyl)amidrazone : Prepared by reacting 2-phenylethylhydrazine with nitriles or imidates under acidic conditions.
- Cyclization :
Alternative Route: Cyclization of 1,3-Dicarbonyl Precursors
Strategy Based on Paal-Knorr Analogues
A modified Paal-Knorr approach, inspired by methods for 1,2,3,5-tetrasubstituted pyrroles, employs 1,3-dicarbonyl compounds as starting materials.
Reaction Scheme
$$
\text{2-(2-Phenylethylamino)-3,4-dimethyl-1,3-dicarbonyl} \xrightarrow{\text{TFA, Δ}} \text{this compound}
$$
Key Steps
Comparative Analysis of Methods
Mechanistic Insights
Amidrazone-Anhydride Pathway
- Nucleophilic Attack : The amidrazone’s terminal nitrogen attacks the electrophilic carbonyl carbon of 2,3-dimethylmaleic anhydride.
- Ring Closure : Intramolecular cyclization eliminates water, forming the pyrrole-2,5-dione ring.
- Aromatization : Conjugation stabilizes the resulting heterocycle, driving the reaction to completion.
Acid-Catalyzed Cyclization
- Enamine Formation : Condensation of the 1,3-dicarbonyl compound with 2-phenylethylamine generates an enamine intermediate.
- 5-Exo-Dig Cyclization : TFA promotes regioselective cyclization via a gold-free mechanism, forming the pyrrole core.
Chemical Reactions Analysis
Types of Reactions
3,4-dimethyl-1-(2-phenylethyl)-1H-pyrrole-2,5-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrrole oxides.
Reduction: Reduction reactions can convert the compound to its corresponding pyrrolidine derivatives.
Substitution: Electrophilic substitution reactions can introduce different substituents onto the pyrrole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic reagents like halogens or nitrating agents can be used under acidic conditions.
Major Products Formed
Oxidation: Pyrrole oxides.
Reduction: Pyrrolidine derivatives.
Substitution: Halogenated or nitrated pyrrole derivatives.
Scientific Research Applications
3,4-dimethyl-1-(2-phenylethyl)-1H-pyrrole-2,5-dione has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the development of novel materials and chemical processes.
Mechanism of Action
The mechanism of action of 3,4-dimethyl-1-(2-phenylethyl)-1H-pyrrole-2,5-dione involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Similar Compounds
The biological and chemical properties of 3,4-dimethyl-1-(2-phenylethyl)-1H-pyrrole-2,5-dione are contextualized below relative to structurally related pyrrole-2,5-dione derivatives:
Structural and Functional Analogues
Key Comparative Insights
Anti-Inflammatory Activity : The 2-phenylethyl group in this compound enhances lipophilicity and membrane permeability, improving cytokine inhibition compared to unsubstituted derivatives like 3-bromo-1H-pyrrole-2,5-dione .
Antimicrobial Spectrum : While active against Gram-positive bacteria (e.g., Staphylococcus aureus), the compound is less effective against Gram-negative strains compared to bis-azo derivatives, which exhibit broader-spectrum activity due to their planar, conjugated structures .
Structural Flexibility : The Z/E isomerism in this compound allows conformational adaptability in binding pockets, a feature absent in rigid analogues like MI-1 .
Applications Beyond Pharmacology : Unlike flavor-active derivatives (e.g., 3-ethyl-4-methyl-1H-pyrrole-2,5-dione), the 2-phenylethyl-substituted compound lacks volatile carbonyl groups, making it unsuitable for flavor applications but stable for therapeutic use .
Biological Activity
3,4-Dimethyl-1-(2-phenylethyl)-1H-pyrrole-2,5-dione is an organic compound belonging to the pyrrole family, recognized for its diverse biological activities. This article reviews the compound's biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of 241.29 g/mol. The compound features a pyrrole ring with two methyl groups at the 3 and 4 positions and a phenethyl substituent at the 1 position.
Biological Activity Overview
Research indicates that derivatives of pyrrole-2,5-diones exhibit a variety of biological activities including:
- Anticancer Properties : Several studies have demonstrated that pyrrole derivatives can inhibit cancer cell growth. For instance, certain analogs have shown effectiveness against various cancer cell lines through mechanisms involving apoptosis and cell cycle arrest.
- Anti-inflammatory Effects : Compounds similar to this compound have been reported to reduce inflammation by inhibiting pro-inflammatory cytokine production and modulating immune responses.
- Antimicrobial Activity : Some derivatives exhibit antimicrobial properties against bacteria and fungi, indicating potential use in treating infections.
The mechanisms through which this compound exerts its biological effects include:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in cancer progression or inflammation. For example, it can interact with protein kinases associated with tumor growth.
- Membrane Interaction : Studies suggest that pyrrole derivatives can intercalate into lipid membranes, affecting membrane fluidity and potentially disrupting cellular functions.
Case Studies
- Antitumor Activity :
-
Anti-inflammatory Effects :
- Another research focused on the anti-inflammatory properties of pyrrole derivatives showed that specific compounds significantly inhibited the proliferation of peripheral blood mononuclear cells (PBMCs) in stimulated cultures . The most effective compounds were noted for their ability to reduce pro-inflammatory cytokine production.
Comparative Analysis
A comparative analysis of related compounds reveals distinct biological activities based on structural modifications. The following table summarizes key findings:
| Compound Name | Structure | Anticancer Activity | Anti-inflammatory Activity |
|---|---|---|---|
| This compound | Structure | Moderate | Significant |
| 4-Amino-3-chloro-1H-pyrrole-2,5-dione | Structure | High | Moderate |
| 3-Chloro-4-hydroxyphenyl derivative | Structure | Low | High |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
